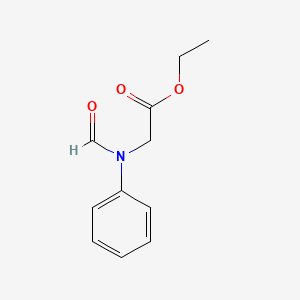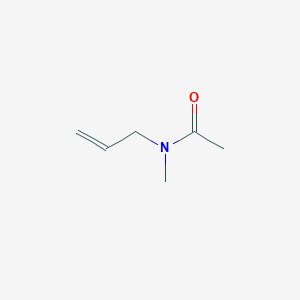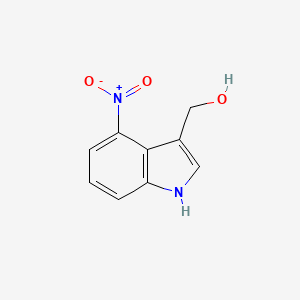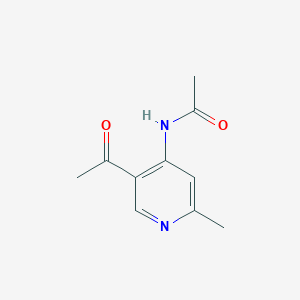
N-(5-Acetyl-2-methylpyridin-4-yl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(5-Acetyl-2-methylpyridin-4-yl)acetamide is a chemical compound with the molecular formula C10H12N2O2 . It has diverse applications in scientific research due to its complex structure and versatile properties.
Molecular Structure Analysis
The molecular structure of N-(5-Acetyl-2-methylpyridin-4-yl)acetamide consists of a pyridine ring with an acetyl group at the 5-position and a methyl group at the 2-position . The compound also contains an acetamide group .Chemical Reactions Analysis
While specific chemical reactions involving N-(5-Acetyl-2-methylpyridin-4-yl)acetamide are not available, acetamide derivatives have been reported to act as antimicrobial agents . They have been shown to be highly effective against Gram-positive and Gram-negative species .Wissenschaftliche Forschungsanwendungen
Synthesis and Anticancer Activity
N-(5-Acetyl-2-methylpyridin-4-yl)acetamide derivatives have been synthesized and studied for their potential anticancer activity. For instance, the synthesis of 5-methyl-4-phenyl thiazole derivatives, which include structures similar to N-(5-Acetyl-2-methylpyridin-4-yl)acetamide, has shown promising results in anticancer studies. These compounds were tested against human lung adenocarcinoma cells and mouse embryoblast cell lines, demonstrating selective cytotoxicity and apoptosis-inducing effects (Evren et al., 2019).
Molecular Structure and Interaction Studies
Studies have also been conducted on the structural aspects and interaction potential of compounds similar to N-(5-Acetyl-2-methylpyridin-4-yl)acetamide. These studies include single-crystal X-ray diffraction analysis to understand the molecular interactions and stability of the compounds. For instance, a study on N-(4-((3-Methyl-1,4-dioxo-1,4-dihydronaphthalen-2-yl)selanyl)phenyl)acetamide explored its crystal structure and interactions, which are valuable for understanding the chemical properties and potential applications of similar compounds (Gouda et al., 2022).
Vibrational and Spectroscopic Studies
Another area of application is in vibrational and spectroscopic studies. Research involving N-(5-aminopyridin-2-yl)acetamide, a compound structurally related to N-(5-Acetyl-2-methylpyridin-4-yl)acetamide, has provided insights into molecular reactivity and stability through vibrational frequency analysis and molecular electrostatic potential surface simulations. These studies are significant for understanding the bioactivity and potential therapeutic uses of similar compounds (Asath et al., 2016).
Copper Complexes Formation
In the field of inorganic chemistry, compounds like N-(6-methylpyridin-2-yl)acetamide have been studied for their ability to form complexes with metals such as copper. These studies provide valuable information on the coordination chemistry and potential applications of similar compounds in catalysis, material science, and medicinal chemistry (Smolentsev, 2017).
Antimicrobial Properties
Research has also been conducted on the antimicrobial properties of derivatives of N-(5-Acetyl-2-methylpyridin-4-yl)acetamide. For example, the synthesis of S-substituted-thiopyridines and related compounds demonstrated remarkable antimicrobial activity, indicating the potential of these compounds in developing new antimicrobial agents (Abdel-rahman et al., 2003).
Eigenschaften
IUPAC Name |
N-(5-acetyl-2-methylpyridin-4-yl)acetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N2O2/c1-6-4-10(12-8(3)14)9(5-11-6)7(2)13/h4-5H,1-3H3,(H,11,12,14) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZCJROZLZSLBYIF-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=N1)C(=O)C)NC(=O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90562662 |
Source


|
| Record name | N-(5-Acetyl-2-methylpyridin-4-yl)acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90562662 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
192.21 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(5-Acetyl-2-methylpyridin-4-yl)acetamide | |
CAS RN |
91842-97-6 |
Source


|
| Record name | N-(5-Acetyl-2-methylpyridin-4-yl)acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90562662 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



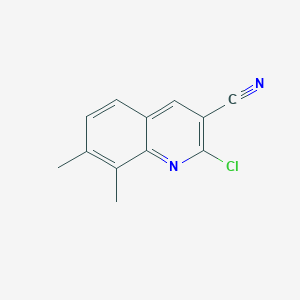


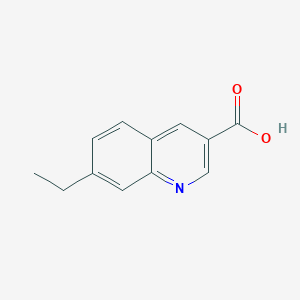



![N-[2-(propylamino)ethyl]isoquinoline-5-sulfonamide](/img/structure/B1356033.png)
